molecular formula C6H12O3 B1683093 tert-Butyl peroxyacetate CAS No. 107-71-1

tert-Butyl peroxyacetate

Cat. No.: B1683093
CAS No.: 107-71-1
M. Wt: 132.16 g/mol
InChI Key: SWAXTRYEYUTSAP-UHFFFAOYSA-N
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Description

Overview of Organic Peroxides in Chemical Research

Organic peroxides are a class of organic compounds that contain the peroxide functional group (R-O-O-R'). wikipedia.org The defining feature of these molecules is the relatively weak oxygen-oxygen single bond, which has a bond-dissociation energy of only 20 to 50 kcal/mol. pitt.edufsu.edu This inherent instability is the basis for their high reactivity and tendency to undergo spontaneous decomposition. pitt.edufsu.edu Cleavage of this bond results in the formation of highly reactive free radicals, which are pivotal in initiating a variety of chemical transformations. wikipedia.orgresearchgate.net

Due to their ability to generate free radicals, organic peroxides are extensively used as initiators for polymerization reactions, particularly for monomers like acrylates, unsaturated polyesters, and vinyl esters. wikipedia.org They are also employed in modifying polymers through processes like grafting and visbreaking, and in cross-linking polymers to create thermoset materials. wikipedia.org Beyond polymer chemistry, organic peroxides serve as valuable reagents in organic synthesis, acting as oxidants and participating in reactions such as epoxidation and C-H functionalization. wikipedia.orgacs.org The diverse reactivity of organic peroxides makes them indispensable tools in both industrial and academic research laboratories. pitt.edufsu.edu

Significance of tert-Butyl Peroxyacetate within Perester Chemistry

Within the broad class of organic peroxides, peresters (or peroxyesters) are characterized by the structure R-C(O)O-O-R'. This compound, with the chemical formula (CH₃)₃C-O-O-C(O)CH₃, is a prominent member of this subclass. ontosight.ai Its significance lies in its utility as a free radical initiator in a wide range of polymerization processes. ontosight.aiatamanchemicals.com It is particularly valuable in the production of plastics and resins from monomers such as styrene (B11656) and acrylics. ontosight.ai

The thermal decomposition of this compound generates a tert-butoxyl radical and an acetoxyl radical, which then initiates the polymerization cascade. mobt3ath.com The decomposition kinetics and the nature of the radicals formed make it a versatile initiator suitable for various reaction conditions. gwdg.depergan.com It is often used in applications requiring a specific temperature range for initiation. pergan.com Furthermore, its role extends to the cross-linking of polymers like polyethylene (B3416737) to improve their physical characteristics and the curing of unsaturated polyester (B1180765) resins. ontosight.ai

Historical Development and Evolution of Research on this compound

The study of organic peroxides dates back to the 19th century, with their industrial application in polymerization becoming widespread over time. pergan.com Research into this compound specifically has been driven by the need for efficient and controllable radical initiators in polymer manufacturing. Early research focused on understanding its synthesis and fundamental decomposition behavior. researchgate.netlookchem.com

More recent investigations have delved into the nuanced kinetics of its thermal and photolytic decomposition under various conditions of temperature and pressure. gwdg.de For instance, detailed studies have elucidated the pressure and temperature dependence of its decomposition rate, providing crucial data for industrial process optimization. gwdg.de Furthermore, its application has expanded into more sophisticated areas of polymer chemistry, including its use in semibatch polymerization processes in supercritical carbon dioxide, demonstrating its adaptability to greener chemical processes. kettering.edu Research also continues to explore its utility in synthetic organic chemistry, for example, as an oxidant in palladium-catalyzed C-H functionalization reactions. acs.org

Scope and Objectives of the Academic Review

This academic review aims to provide a comprehensive and scientifically rigorous examination of the chemical compound this compound. The review will be structured to cover its synthesis, physical and chemical properties, and its diverse applications in polymerization and organic synthesis. The objective is to present detailed research findings and established knowledge, supported by data tables and scholarly sources. The review will strictly adhere to the outlined sections, focusing solely on the scientific aspects of this compound without delving into commercial dosage, safety protocols, or adverse effects. The goal is to create a professional and authoritative resource for researchers and students in the field of chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl ethaneperoxoate
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InChI

InChI=1S/C6H12O3/c1-5(7)8-9-6(2,3)4/h1-4H3
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InChI Key

SWAXTRYEYUTSAP-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OOC(C)(C)C
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Molecular Formula

C6H12O3
Record name TERT-BUTYL PEROXYACETATE
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DSSTOX Substance ID

DTXSID9029142
Record name tert-Butyl peroxyacetate
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Molecular Weight

132.16 g/mol
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Physical Description

This liquid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide with an inert solid., Liquid, Liquid; [CAMEO] Solution in 10-30% aliphatic hydrocarbons (Stoddard type): Light yellow liquid with a pungent odor; [Sigma-Aldrich MSDS]
Record name TERT-BUTYL PEROXYACETATE
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Record name Ethaneperoxoic acid, 1,1-dimethylethyl ester
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CAS No.

107-71-1
Record name TERT-BUTYL PEROXYACETATE
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Synthesis Methodologies of Tert Butyl Peroxyacetate

Esterification Reactions with tert-Butyl Hydroperoxide

The most common route to tert-butyl peroxyacetate involves the esterification of tert-butyl hydroperoxide. This process can be accomplished using various acylating agents and catalytic systems, which influence the reaction's efficiency and selectivity.

Acylation with Carboxylic Acid Derivatives

The acylation of tert-butyl hydroperoxide is a versatile method for producing this compound and other peroxycarboxylates. This is typically achieved by reacting tert-butyl hydroperoxide with a suitable carboxylic acid derivative, such as an acid chloride or an acid anhydride (B1165640). nih.govresearchgate.net For instance, the reaction of tert-butyl hydroperoxide with acetyl chloride or acetic anhydride is a well-established method for preparing this compound. researchgate.net

Research has demonstrated the synthesis of a range of tert-butyl peroxycarboxylates through the esterification of corresponding carboxylic acids with tert-butyl hydroperoxide. researchgate.net This approach has been successful in producing tert-butyl peroxybutyrate, tert-butyl phenylperoxyacetate, and tert-butyl peroxyundecanoate in nearly quantitative yields. researchgate.net

Table 1: Synthesis of various tert-Butyl Peroxycarboxylates

PeroxycarboxylateCarboxylic Acid PrecursorAcylating AgentYield (%)
This compoundAcetic AcidAcetic AnhydrideHigh
tert-Butyl peroxybutyrateButyric AcidTrifluoroacetic Anhydride/Pyridine (B92270)Nearly Quantitative
tert-Butyl phenylperoxyacetatePhenylacetic AcidTrifluoroacetic Anhydride/PyridineNearly Quantitative
tert-Butyl peroxyundecanoateUndecanoic AcidTrifluoroacetic Anhydride/PyridineNearly Quantitative

Catalytic Systems in Esterification

The choice of catalyst is crucial in the esterification of tert-butyl hydroperoxide, with both acid and base-catalyzed systems being effectively employed.

Acid catalysis is a common strategy for the synthesis of this compound. Strong acids such as sulfuric acid are effective in catalyzing the reaction between tert-butyl hydroperoxide and acetic anhydride. researchgate.net The reaction is typically conducted at controlled, low temperatures to manage its exothermic nature. researchgate.net

Another notable acid-catalyzed system involves the use of trifluoroacetic anhydride in the presence of pyridine. researchgate.net This system facilitates the esterification of carboxylic acids with tert-butyl hydroperoxide at temperatures between 0 and 5°C, yielding the desired peroxycarboxylates in high yields. researchgate.net A key advantage of this method is the avoidance of forming tert-butyl peroxytrifluoroacetate as a by-product. researchgate.net The use of trifluoromethanesulfonic acid has also been explored in related acid-catalyzed rearrangements of tert-butyl peroxides. nih.gov

Table 2: Acid-Catalyzed Synthesis of this compound

CatalystAcylating AgentTemperature (°C)Key Findings
Sulfuric AcidAcetic Anhydride5.0Effective for managing the exothermic reaction.
Trifluoroacetic Anhydride/PyridineAcetic Acid0-5Achieves nearly quantitative yields without forming peroxytrifluoroacetate by-products.

Base-catalyzed methods provide an alternative route for the synthesis of this compound. The reaction of tert-butyl hydroperoxide with acylating agents can be effectively promoted by the presence of a base. The nature of the acyl group and the specific base used are significant factors influencing the reaction, which may proceed through a homolytic cleavage of the peroxy bond. nih.gov

One established base-catalyzed procedure involves the reaction of tert-butyl hydroperoxide with an acid chloride in the presence of an aqueous alkali solution, such as potassium hydroxide (B78521). rsc.org This method is particularly useful for hydroperoxides that are sensitive to acidic conditions. rsc.org Another approach utilizes a two-step alkaline peroxidation mechanism where tert-butyl hydroperoxide is first treated with a sodium hydroxide solution to form the peroxy salt, followed by the addition of an acyl chloride.

Reaction Mechanism Elucidation in Synthesis

The mechanism of this compound synthesis varies depending on the catalytic conditions. In acid-catalyzed esterification using a strong acid like sulfuric acid, the acid protonates the carbonyl oxygen of the acetic anhydride, increasing its electrophilicity. The tert-butyl hydroperoxide then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent elimination of a proton and a leaving group (acetic acid) yields the this compound.

In the case of using trifluoroacetic anhydride and pyridine, it is proposed that a mixed anhydride is formed between the carboxylic acid and trifluoroacetic anhydride. researchgate.net Pyridine acts as a base to facilitate the reaction. The tert-butyl hydroperoxide then attacks the more electrophilic carbonyl carbon of the mixed anhydride, leading to the formation of the peroxy ester and trifluoroacetic acid as a byproduct. researchgate.net

The base-catalyzed mechanism typically involves the deprotonation of tert-butyl hydroperoxide by the base to form the tert-butylperoxy anion. This highly nucleophilic anion then attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride). The reaction proceeds via a nucleophilic acyl substitution to yield the final peroxy ester product. rsc.org

Continuous-Flow Synthesis Approaches

The development of continuous-flow synthesis, particularly utilizing microreactors, presents a significant advancement in the production of organic peroxides like this compound. researchgate.netgoogle.com This technology offers enhanced heat and mass transfer, improved safety for handling hazardous materials, and potential for scalability. google.com While much of the detailed research has focused on the continuous synthesis of similar compounds like tert-butyl peroxypivalate, the principles are directly applicable to this compound production. researchgate.netgoogle.com

In a typical two-step continuous-flow process analogous to tert-butyl peroxypivalate synthesis, the first step involves the deprotonation of tert-butyl hydroperoxide. researchgate.net The second, highly exothermic step is the reaction with the acylating agent. researchgate.net The use of microreactors with features like orifices for interfacial area renewal is crucial for managing the mass transfer between immiscible phases in such reactions. researchgate.net Studies on continuous-flow synthesis have demonstrated the ability to achieve high yields in very short residence times, for example, a 71% yield with a residence time of just 8 seconds at 23°C for tert-butyl peroxypivalate. researchgate.net This represents a substantial increase in space-time-yield compared to traditional batch processes. researchgate.net

Table 3: Comparison of Batch vs. Continuous-Flow Synthesis of a Representative Peroxyester (tert-Butyl Peroxypivalate)

ParameterBatch ProcessContinuous-Flow (Microreactor)
Reaction Time Several hoursSeconds to minutes researchgate.net
Yield State-of-the-artComparable to batch (e.g., ~70%) researchgate.net
Space-Time-Yield Significantly lowerSignificantly higher researchgate.net
Safety Higher risk due to large volumes and exothermicityImproved safety due to small reaction volumes and enhanced heat transfer google.com

Optimization of Synthesis Conditions for Enhanced Yield and Purity

The synthesis of this compound is a process that can be finely tuned to maximize both the yield and purity of the final product. Research has identified several key parameters that significantly influence the outcome of the reaction, including temperature, the presence of a catalyst, the choice of solvent, and the ratio of reactants.

One of the primary methods for synthesizing this compound involves the reaction of tert-butyl hydroperoxide with acetic anhydride. google.comresearchgate.net This reaction is typically performed in the presence of a strong base, such as potassium hydroxide, and can be conducted in an inert solvent like benzene (B151609) or lower straight-chain hydrocarbons. google.com

Influence of Temperature

Temperature control is a critical factor in the synthesis of this compound. Lowering the reaction temperature has been shown to improve the yield of the desired peroxy ester. google.com For instance, conducting the reaction under cooled conditions, specifically between 0°C and 5°C, has been found to be beneficial. google.comresearchgate.net This is because lower temperatures help to control the exothermic nature of the reaction and minimize the decomposition of the thermally sensitive peroxide product. researchgate.net

Role of Catalysts and Reaction Medium

The choice of catalyst and reaction medium also plays a pivotal role in optimizing the synthesis. The reaction between tert-butyl hydroperoxide and acetic anhydride is often facilitated by a strong alkali, such as caustic soda or caustic potash, in an aqueous solution. google.com The use of an inert organic solvent, in which the this compound is soluble, allows for the separation of the product from the aqueous phase, which contains byproducts like potassium acetate (B1210297). google.com This separation contributes to a higher purity of the final product.

Another effective method involves the esterification of carboxylic acids with tert-butyl hydroperoxide in a nonaqueous medium. researchgate.netlookchem.com This process, carried out in the presence of trifluoroacetic anhydride and pyridine, has been reported to produce nearly quantitative yields of this compound. researchgate.netlookchem.com

Reactant Ratios and Addition Sequence

The stoichiometry and the sequence of reactant addition are also important for maximizing yield. It is recommended to use an excess of the acetic anhydride relative to the tert-butyl hydroperoxide. google.com Furthermore, the slow addition of the tert-butyl hydroperoxide and caustic solution to the acetic anhydride under vigorous stirring has been shown to result in yields upwards of 94% to 96%. google.com This controlled addition helps to maintain a low reaction temperature and ensures efficient mixing of the reactants.

The following table summarizes the optimized conditions for the synthesis of this compound based on the reaction of tert-butyl hydroperoxide with acetic anhydride:

Table 1: Optimized Synthesis Conditions

Parameter Optimal Condition Expected Yield Reference
Temperature 0°C to 5°C High google.comresearchgate.net
Catalyst Aqueous Potassium Hydroxide High google.com
Solvent Benzene or C5-C8 Alkanes High google.com
Reactant Ratio Excess Acetic Anhydride >94% google.com

| Addition Method | Slow addition of hydroperoxide/caustic to anhydride | >94% | google.com |

Alternative Synthesis and Optimization

An alternative synthesis route involves the use of sulfuric acid as a catalyst for the reaction between acetic anhydride and tert-butyl hydroperoxide. researchgate.net Optimization of this process has focused on parameters such as stirring rate, reaction temperature, and the concentration of the mixed acid. researchgate.net Studies have shown that a high yield of 95.5% can be achieved with sufficient stirring, a 70% strength of mixed acid, and a reaction temperature of 40°C. researchgate.net

Further research has explored the use of trifluoroacetic anhydride and pyridine for the esterification of carboxylic acids with tert-butyl hydroperoxide, leading to almost quantitative yields. researchgate.netlookchem.com This method avoids the formation of tert-butyl peroxytrifluoroacetate as a byproduct. researchgate.netlookchem.com

The table below outlines the conditions for this alternative synthesis method:

Table 2: Alternative Synthesis Optimization

Reactants Catalyst/Reagent Medium Temperature Yield Reference

By carefully controlling these synthesis conditions, it is possible to produce this compound with high yield and purity, making it suitable for its various industrial applications.

Decomposition Mechanisms and Kinetics of Tert Butyl Peroxyacetate

Peroxide Bond Homolysis and Radical Generation

The initial and rate-determining step in the thermal decomposition of tert-butyl peroxyacetate is the homolytic cleavage of the peroxide bond (O-O). americanchemistry.comnih.gov This bond is inherently weak, with a dissociation energy significantly lower than that of C-C, C-H, and C-O bonds, making it susceptible to breaking upon thermal activation. wikipedia.org

The homolysis of the O-O bond in TBPA results in the formation of two primary radical species: a tert-butoxyl radical and an acetyloxyl radical. researchgate.net This process can be represented by the following chemical equation:

CH₃C(O)OOC(CH₃)₃ → CH₃C(O)O• + •OC(CH₃)₃

Thermal Decomposition Pathways

The thermal decomposition of this compound can proceed through several pathways following the initial homolysis of the peroxide bond. The specific mechanism that dominates depends on factors such as temperature, pressure, and the solvent environment. researchgate.netgwdg.de The primary decomposition pathways are broadly categorized as one-bond and two-bond scission mechanisms.

One-Bond Scission Mechanisms

In the one-bond scission mechanism, the initial homolytic cleavage of the O-O bond is the sole primary fragmentation step. gwdg.ded-nb.info This pathway leads to the formation of a tert-butoxyl radical and an acetyloxyl radical within a solvent cage.

The acetyloxyl radical is relatively unstable and can subsequently undergo decarboxylation to produce a methyl radical and carbon dioxide:

CH₃C(O)O• → CH₃• + CO₂

The tert-butoxyl radical can also undergo further reactions, such as hydrogen abstraction from a suitable donor molecule or β-scission to form acetone (B3395972) and a methyl radical. atamanchemicals.com

This single-bond scission is considered the archetypal decomposition mechanism for this compound. gwdg.de

Two-Bond Scission Mechanisms

Under certain conditions, particularly at higher temperatures, a concerted two-bond scission mechanism can occur. researchgate.netgwdg.de In this pathway, the O-O bond and the C-C bond of the acetyl group break simultaneously. researchgate.net This concerted process directly yields a tert-butoxyl radical, a methyl radical, and a molecule of carbon dioxide, bypassing the formation of the discrete acetyloxyl radical intermediate.

CH₃C(O)OOC(CH₃)₃ → •OC(CH₃)₃ + CH₃• + CO₂

This mechanism is more common for other tert-butyl peroxyesters, such as tert-butyl peroxypivalate, where the resulting alkyl radical is more stable. researchgate.netgwdg.de While one-bond scission is predominant for TBPA, the possibility of a two-bond pathway, especially under high-pressure and high-temperature conditions, is a subject of detailed study. researchgate.net

Induced Decomposition Processes

Induced decomposition refers to the accelerated breakdown of this compound caused by the attack of free radicals present in the reaction medium. doi.org The radicals generated from the primary decomposition of TBPA, or from other sources, can react with intact TBPA molecules, leading to their decomposition.

Kinetic Analysis of Decomposition

The study of the decomposition kinetics of this compound is crucial for predicting its stability and reactivity under various conditions. doi.org The decomposition generally follows first-order kinetics, meaning the rate of decomposition is directly proportional to the concentration of the peroxide. doi.org

Kinetic parameters, such as the activation energy (Ea) and the frequency factor (A), are determined experimentally to quantify the temperature dependence of the decomposition rate. researchgate.netdoi.org The activation energy for the decomposition of this compound is typically in the range of 150.4 +/- 1.7 kJ/mol at 2000 bar. gwdg.de

Table 1: Comparison of Activation Energies for tert-Butyl Peroxyesters

Peroxyester Decomposition Mechanism Activation Energy (Ea) at 2000 bar (kJ/mol) Activation Volume (ΔV‡) at 1000 bar (cm³/mol)
This compound (TBPA) One-bond scission 150.4 ± 1.7 gwdg.de ~18 gwdg.de

This table presents a comparison of kinetic parameters for TBPA and TBPP, highlighting the differences arising from their distinct decomposition mechanisms.

Non-Isothermal Kinetic Methods

Non-isothermal kinetic methods are powerful techniques used to study the decomposition of thermally unstable substances like this compound. researchgate.netakjournals.com These methods involve heating the sample at a constant rate and monitoring a physical property, such as mass loss (thermogravimetric analysis, TGA) or heat flow (differential scanning calorimetry, DSC), as a function of temperature. doi.org

Several models, including the Kissinger, Flynn-Wall-Ozawa (FWO), and Friedman methods, are applied to the data obtained from non-isothermal experiments to determine the kinetic parameters. doi.org These methods allow for the calculation of the activation energy as a function of the extent of conversion, providing a more detailed understanding of the decomposition process. sci-hub.se

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Acetone
Benzene (B151609)
Benzoic acid
Carbon dioxide
Methane
tert-Butanol (B103910)
tert-butyl hydroperoxide
tert-butyl peroxybenzoate
tert-butyl peroxypivalate
Benzoyl chloride
Cumene hydroperoxide
Di-tert-butyl peroxide
Ethylene (B1197577)
Sodium dodecylbenzene (B1670861) sulfonate
5,5-dimethyl-1-pyrroline N-oxide
p-tert-butylcatechol
Kissinger Method for Apparent Activation Energy

The Kissinger method is a widely used model-free isoconversional method for calculating the apparent activation energy (Ea) from DSC data obtained at multiple heating rates. doi.orgscirp.org It utilizes the peak decomposition temperature (Tₚ) from the DSC curves. doi.org The method is based on the following equation, which relates the heating rate (β) and the peak temperature (Tₚ) to the activation energy:

ln(β / Tₚ²) = ln(AR / Ea) - Ea / (RTₚ)

By plotting ln(β/Tₚ²) against 1/Tₚ for a series of experiments with different heating rates, the apparent activation energy can be determined from the slope of the resulting straight line (-Ea/R). maxapress.com

For the thermal decomposition of tert-butyl peracetate, the Kissinger method has been applied to non-isothermal DSC data to compute the Ea. x-mol.com In one such analysis, the apparent activation energy for TBPA was calculated to be 128.16 kJ/mol . researchgate.net

Flynn-Wall-Ozawa (FWO) Method

The Flynn-Wall-Ozawa (FWO) method is another integral isoconversional model-free method used to determine the activation energy of a thermal decomposition process without assuming a specific reaction model. netzsch.comnih.govnih.gov This method relies on measuring the temperatures corresponding to fixed values of conversion (α) from experiments conducted at different heating rates. nih.gov

The FWO equation is expressed as:

lg(β) = lg(AEa / (R * g(α))) - 2.315 - 0.4567 (Ea / (RT))

For a given conversion (α), a plot of lg(β) versus 1/T yields a straight line with a slope from which the activation energy can be calculated. maxapress.comnih.gov A key advantage of the FWO method is that the calculated activation energy is independent of the reaction mechanism function, f(α). nih.gov While this method has been extensively applied to other organic peroxides like tert-butyl peroxybenzoate, specific Ea values for this compound using the FWO method are documented alongside related kinetic approaches. maxapress.comresearchgate.net

Starink Method

The Starink method is a more recent isoconversional method that offers higher accuracy in determining the apparent activation energy compared to the Kissinger or FWO methods and is recommended by the International Confederation for Thermal Analysis and Calorimetry (ICTAC). nih.govsemanticscholar.org The method was developed by analyzing and minimizing errors present in earlier models. nih.gov

The Starink equation is given by:

ln(β / T¹.⁹²) = Constant - 1.0008 (Ea / (RT))

Similar to other methods, a plot of ln(β/T¹.⁹²) versus 1/T for a constant conversion level allows for the calculation of Ea from the slope. This method has been used to analyze the thermal decomposition of tert-butyl peracetate. x-mol.comdp.tech One study calculated the apparent activation energy for TBPA using the Starink method, finding a value of 128.16 kJ/mol . researchgate.net

Friedman Isothermal Kinetic Method

The Friedman method is a differential isoconversional method that can be applied to both isothermal and non-isothermal data to calculate the activation energy as a function of the extent of conversion (α). sci-hub.seresearchgate.net It is considered one of the most reliable isoconversional methods. dp.tech The Friedman equation is:

ln(dα/dt) = ln[A * f(α)] - Ea / (RT)

This method allows for the determination of how the activation energy changes throughout the decomposition process, providing deeper insight into complex reaction mechanisms. sci-hub.se The Friedman method has been used to analyze the thermal stability of various organic peroxides. researchgate.net

Adiabatic Kinetic Analysis

While non-isothermal methods are valuable, adiabatic calorimetry provides data under conditions that more closely simulate a thermal runaway event, where the heat generated by the decomposition is retained within the system, causing the temperature to rise. semanticscholar.org Techniques like Accelerating Rate Calorimetry (ARC) or the use of a Phi-TEC II adiabatic calorimeter are employed for this purpose. x-mol.comresearchgate.netnih.gov These instruments operate in a Heat-Wait-Search (HWS) mode to detect the onset of exothermic activity and then maintain an adiabatic environment to track the temperature and pressure profiles of the decomposition reaction over time. nih.govakts.com

For tert-butyl peracetate, adiabatic tests have been conducted to determine thermokinetic parameters and assess thermal runaway potential. x-mol.comdp.techdntb.gov.ua

Time to Maximum Rate Under Adiabatic Conditions (TMRad)

A critical safety parameter derived from adiabatic calorimetry is the Time to Maximum Rate under Adiabatic Conditions (TMRad). dp.tech TMRad represents the time required for a substance to reach its maximum decomposition rate from a specific initial temperature under adiabatic conditions. researchgate.net It is a crucial indicator of thermal stability; a shorter TMRad implies a higher risk of a rapid thermal runaway. researchgate.net

The TMRad is often calculated for a period of 24 hours (TD24), which defines the temperature at which the time to maximum rate is 24 hours. x-mol.comresearchgate.net This TD24 value is a key parameter for establishing safe storage and handling temperatures. Adiabatic kinetic analysis of tert-butyl peracetate has been performed to calculate these essential safety parameters. x-mol.comresearchgate.net

Influence of Reaction Environment on Decomposition

The decomposition rate of this compound is highly sensitive to its chemical environment. atamanchemicals.com The presence of certain substances can significantly accelerate the decomposition, thereby increasing the associated hazards.

Key environmental factors include:

Contaminants: Amines, metal ions, strong acids, and strong bases can act as accelerators, promoting decomposition even at low concentrations. atamanchemicals.com

Reducing and Oxidizing Agents: Contact with strong reducing and oxidizing agents will also accelerate the decomposition of this compound. atamanchemicals.com

Dilution: The concentration of the peroxide plays a significant role in its stability. Diluting this compound with a high-boiling, inert solvent increases its self-accelerating decomposition temperature (SADT), making it safer to handle and store. atamanchemicals.com For instance, it is often sold commercially in solutions, such as 75% in benzene or mineral spirits, to mitigate its explosive hazard. atamanchemicals.com

These factors underscore the importance of maintaining a controlled and clean environment during the storage and use of this compound to prevent accidental and potentially violent decomposition.

Solvent Effects

The solvent environment plays a significant role in the decomposition kinetics of this compound. The rate of decomposition is influenced by the solvent's ability to solvate the transition state and the resulting free radicals. For instance, in trichloroethylene, the primary radicals formed from peroxide decomposition interact with the solvent, leading to the formation of less reactive secondary radicals. americanchemistry.com This interaction results in longer half-lives for the peroxide compared to its decomposition in other solvents. americanchemistry.com

The effect of the solvent can be significant enough to alter the perceived activation energy of the decomposition reaction. Research has shown that peresters like TBPA generally exhibit smaller differences in decomposition rates between various solvents compared to diacyl peroxides and peroxydicarbonates. americanchemistry.com This is attributed to a lower susceptibility to induced decomposition. americanchemistry.com

In studies comparing butyl acrylate (B77674) polymerization in different solvents, the choice of solvent was found to influence the rate of initiator decomposition. For example, when modeling the polymerization of butyl acrylate in xylene with TBPA as the initiator, the initiator decomposition rate is a critical parameter. rsc.org The viscosity of the solvent can create a "cage effect," which can affect the reactivity of the radicals formed during decomposition. rsc.org

The decomposition of tert-butyl peroxyesters, including TBPA, has been studied in dilute solutions of n-heptane under high pressure. researchgate.netgwdg.degoettingen-research-online.de These studies provide valuable data on the first-order rate coefficients under specific solvent, temperature, and pressure conditions. researchgate.netgwdg.degoettingen-research-online.de

Catalytic Effects and Impurities

The decomposition of this compound can be significantly accelerated by the presence of catalysts and impurities. europa.euatamanchemicals.com Contact with incompatible materials can lead to a self-accelerated, exothermic decomposition. europa.eu

Catalytic Effects:

Transition metal ions are known to catalyze the decomposition of organic peroxides. arkat-usa.orgsnnu.edu.cnmaxapress.com This catalytic activity is a key aspect of their use in certain industrial applications, such as the Kharasch–Sosnovsky reaction, where tert-butyl peroxybenzoate (a related perester) is used with a copper catalyst. snnu.edu.cn While specific studies on TBPA are less common in this context, the general principle of transition metal-catalyzed decomposition applies. arkat-usa.org The mechanism involves the metal ion participating in a redox cycle, facilitating the cleavage of the peroxide bond at milder conditions than thermal decomposition alone. snnu.edu.cn For example, a variety of transition metal oxide-based catalysts have been shown to be active in the decomposition of tert-butyl hydroperoxide (TBHP), a related peroxide. arkat-usa.org

Effects of Impurities:

A wide range of impurities can accelerate the decomposition of TBPA, even at low concentrations. atamanchemicals.com These include:

Acids and Bases: Strong acids and bases can promote the decomposition of peresters. atamanchemicals.com Studies on the related tert-butyl peroxybenzoate (TBPB) have shown that contamination with acids or alkalis can significantly increase its thermal hazard. maxapress.comresearchgate.net

Metal Ions: As mentioned, metal ions, often from rust or other contaminants, can act as powerful decomposition catalysts. atamanchemicals.comarkema.com

Reducing and Oxidizing Agents: Strong reducing and oxidizing agents can also accelerate the decomposition process. atamanchemicals.com

The presence of these impurities can lower the self-accelerating decomposition temperature (SADT) of TBPA, increasing the risk of a thermal runaway reaction. europa.euatamanchemicals.com Therefore, it is critical to avoid contamination during storage and handling.

Pressure and Temperature Regimes

The decomposition of this compound is highly dependent on both temperature and pressure.

Temperature Effects:

The rate of decomposition of TBPA increases significantly with temperature, following first-order kinetics. researchgate.netdoi.org The half-life of the peroxide, which is the time it takes for 50% of the compound to decompose, is a common measure of its thermal stability. For a 50% solution of TBPA, the following half-life data has been reported:

10 hours at 104°C

1 hour at 124°C

1 minute at 165°C atamanchemicals.com

The self-accelerating decomposition temperature (SADT) is a critical safety parameter, representing the lowest temperature at which a packaged organic peroxide will undergo self-accelerating decomposition within a week. americanchemistry.comatamanchemicals.com For a 50% solution of TBPA, the SADT is approximately 60°C. atamanchemicals.com Exceeding this temperature can lead to a violent reaction, rupturing the container and releasing flammable vapors that can auto-ignite. europa.euarkema.com

Pressure Effects:

Pressure also influences the decomposition kinetics of TBPA. Studies on the thermal decomposition of aliphatic tert-butyl peroxyesters in n-heptane have been conducted at pressures up to 2500 bar. researchgate.net The rate of decomposition is affected by pressure, and detailed kinetic parameters, including activation volumes, have been determined. researchgate.netgwdg.degoettingen-research-online.de High-pressure calorimetry is a technique used to investigate these effects. dntb.gov.uaresearchgate.net It has been shown that for di-tert-butyl peroxide (DTBP), an increase in pressure from 100 to 1000 bar can lead to an increase in the activation energy of decomposition. researchgate.net While specific data for TBPA under varying pressures is detailed in specialized literature, the general trend is that pressure is a significant variable in the decomposition kinetics. researchgate.netd-nb.info

Identification of Decomposition Products

The thermal decomposition of this compound results in a variety of gaseous, liquid, and solid products. The composition of these products can provide insights into the decomposition mechanism.

Gaseous Decomposition Products

The primary gaseous products formed during the decomposition of this compound are carbon dioxide and methane. americanchemistry.comatamanchemicals.com The formation of these gases can lead to a dangerous pressure build-up in confined spaces. windows.net

The decomposition process can generate flammable gases and mists, which pose a fire and explosion hazard. americanchemistry.comeuropa.euarkema.com

Gaseous Decomposition ProductReference
Carbon Dioxide atamanchemicals.com, americanchemistry.com
Methane atamanchemicals.com, americanchemistry.com

Liquid and Solid Residues

The main liquid and solid residues from the decomposition of this compound are acetone and tert-butanol. atamanchemicals.com In some related peresters like tert-butyl peroxybenzoate, benzoic acid and benzene have also been identified as decomposition products. atamanchemicals.comatamanchemicals.com

The violent nature of a self-accelerating decomposition can disperse these liquid and gaseous products. arkema.com

Liquid/Solid ResidueReference
Acetone atamanchemicals.com
tert-Butanol atamanchemicals.com
Benzoic Acid atamanchemicals.com, atamanchemicals.com
Benzene atamanchemicals.com, atamanchemicals.com

Note: Benzoic acid and benzene are primarily associated with the decomposition of tert-butyl peroxybenzoate, a structurally similar perester.

Applications in Polymer Science

Free Radical Polymerization Initiation

Tert-butyl peroxyacetate is widely employed as a free radical initiator in the polymerization of various monomers. atamanchemicals.comontosight.ai Organic peroxides, including TBPA, are characterized by the presence of an unstable O-O bond that cleaves homolytically when subjected to heat, generating highly reactive free radicals. scispace.compergan.com These radicals then initiate the chain-growth process that converts monomer molecules into long polymer chains. atamanchemicals.comatamanchemicals.com The effectiveness of an initiator is often described by its half-life, which is the time it takes for 50% of the peroxide to decompose at a specific temperature. pergan.com This characteristic allows for the selection of the appropriate initiator for a given polymerization temperature range. pergan.com TBPA is suitable for various polymerization processes, including bulk, solution, suspension, and emulsion polymerization, at temperatures ranging from approximately 100°C to 170°C. nouryon.comnouryon.comgoogle.com

The initiation of a polymer chain by this compound begins with the thermal decomposition of the peroxide molecule. scispace.com This decomposition can proceed through two primary pathways: a one-bond scission or a concerted two-bond scission. mobt3ath.comacs.org

One-bond scission: The O-O bond breaks homolytically, yielding a tert-butoxyl radical and an acetoxy radical. acs.org

Two-bond scission: This pathway involves the simultaneous cleavage of the O-O and C-C bonds, producing a tert-butoxyl radical, a methyl radical, and a molecule of carbon dioxide. mobt3ath.comacs.org

The resulting free radicals, primarily the tert-butoxyl and methyl radicals, are highly reactive species. mobt3ath.comacs.org They initiate polymerization by adding to the double bond of a monomer molecule, which in turn creates a new, larger radical. atamanchemicals.comiomosaic.com This new radical then propagates the chain by reacting with successive monomer units, leading to the formation of a long polymer chain. iomosaic.com The process continues until it is terminated by various reactions, such as the combination of two radical chains. iomosaic.com The major decomposition products of this compound include tert-butyl alcohol, acetic acid, di-tert-butyl ether, methane, and ethane. etwinternational.com

Table 1: Half-Life Data for this compound This table presents the half-life of this compound at various temperatures, indicating its reactivity as a polymerization initiator. Data is for a solution in chlorobenzene (B131634). nouryon.com

TemperatureHalf-Life
139°C (282°F)0.1 hour
119°C (246°F)1 hour
100°C (212°F)10 hours

Data sourced from Nouryon product data sheet for Trigonox® F-C50. nouryon.com

This compound is a recognized initiator for the high-pressure polymerization of ethylene (B1197577) to produce low-density polyethylene (B3416737) (LDPE). atamanchemicals.cometwinternational.comresearchgate.net It is particularly effective in both autoclave and tubular reactor processes. etwinternational.comresearchgate.net In industrial settings, TBPA is often used in combination with other peroxides to achieve a broad spectrum of polymerization temperatures and to control the reaction kinetics. atamanchemicals.cometwinternational.com For instance, it can be used alongside initiators like tert-butyl peroxypivalate and tert-butyl peroxybenzoate to optimize the polymerization process and enhance the quality of the final LDPE product. etwinternational.com The selection of initiator combinations allows for precise control over the molecular weight and polydispersity of the resulting polymer. researchgate.net

This compound serves as an initiator for the polymerization of styrene (B11656) and the production of its copolymers, such as acrylonitrile-butadiene-styrene (ABS). ontosight.aigoogle.com It is effective in initiating polymerization in bulk, suspension, and solution processes. atamankimya.com In the production of branched polymers of styrene, a related peroxide monomer, this compound methacrylate (B99206) (BPAMA), has been synthesized and used as both an initiator and a branching agent. rsc.org This approach allows for the creation of high molecular weight branched polymers under solvent-free conditions. rsc.org Furthermore, tert-butyl peroxybenzoate, a similar aromatic perester, is frequently used for styrene copolymerization at temperatures between 100-140°C and to reduce residual styrene content in the final polymerization stage. atamankimya.com

The (co)polymerization of acrylate (B77674) and methacrylate monomers is another significant application for this compound. ontosight.ainouryon.com It is suitable for initiating solution, bulk, and suspension polymerizations within a temperature range of 100-170°C. nouryon.comnouryon.com These polymers are often used in the manufacturing of coatings. nouryon.comnouryon.com A comprehensive kinetic model for the high-temperature free-radical production of styrene/methacrylate/acrylate resins utilized this compound as the initiator. mobt3ath.com Studies have also investigated the initiation mechanisms in the radical polymerization of methyl methacrylate using related peresters, providing insight into the behavior of the resulting radicals and their interaction with the monomer. acs.orgacs.org Research has also been conducted on creating branched vinyl polymers from monomers like methyl methacrylate using a peroxide monomer approach, demonstrating the versatility of peroxide initiators in controlling polymer architecture. rsc.org

Table 2: General Properties of this compound This table outlines key chemical and physical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₆H₁₂O₃ etwinternational.com
Molecular Weight 132.16 g/mol atamanchemicals.com
Theoretical Active Oxygen 12.11% nouryon.cometwinternational.com
Appearance Clear, colorless liquid etwinternational.com
SADT 70°C nouryon.cometwinternational.com

SADT (Self-Accelerating Decomposition Temperature) is the lowest temperature at which self-accelerating decomposition in the original packaging may occur. nouryon.com

This compound is an effective initiator for the polymerization of vinyl acetate (B1210297). etwinternational.com It facilitates the reaction to form polyvinyl acetate and its copolymers, such as ethylene-vinyl acetate (EVA). etwinternational.compolymerization-chem.com The use of TBPA in these processes allows for fast processing times and can lead to improved properties in the final polymer. etwinternational.com In the synthesis of branched vinyl acetate polymers, a peroxide monomer containing the peroxyacetate functional group has been successfully employed, highlighting the adaptability of this initiator class for producing polymers with specific structural features. rsc.org

While primarily used as a conventional free-radical initiator, the fundamental reactions involving this compound are relevant to the broader field of radical polymerization. In a study on group transfer radical polymerization (GTRP) for preparing carbon-chain poly(α-olefins), this compound was one of the peroxide-based initiators evaluated. nih.govchemrxiv.org The study achieved good polymer yields using TBPA, demonstrating its utility in more specialized polymerization techniques aimed at achieving controlled polymer structures. nih.govchemrxiv.org The ability to generate specific radicals that initiate chain growth is a foundational concept shared between conventional and controlled radical polymerization methods. nih.gov

Role in Controlled Radical Polymerization

Crosslinking Agent Applications

This compound is widely used as a crosslinking agent, a substance that creates covalent bonds between polymer chains. This process, also known as curing or vulcanization, transforms thermoplastic materials into thermosets. The resulting crosslinked polymers exhibit significantly improved properties, including enhanced mechanical strength, thermal stability, and chemical resistance. atamanchemicals.comtowardschemandmaterials.comblitchem.com

Unsaturated polyester (B1180765) (UP) resins are commonly used in composites and coatings. This compound functions as an initiator for the curing of these resins. atamanchemicals.comwikipedia.org During the curing process, the peroxide decomposes to form free radicals, which initiate the copolymerization of the unsaturated polyester chains with a reactive monomer, typically styrene. atamanchemicals.com This reaction forms a rigid, three-dimensional crosslinked network, converting the liquid resin into a durable solid. atamanchemicals.com

While many curing processes for UP resins are conducted at elevated temperatures, systems have been developed for room temperature crosslinking. One patent describes a process using a peroxyester, such as this compound or tert-butyl peroxybenzoate, in combination with an accelerator system composed of a mercapto compound and inorganic metal salts. google.com However, this compound is often valued in applications requiring high-temperature curing due to its thermal stability and controlled decomposition rate. researchgate.netmultichemexports.com The amount used is typically around 1-2% of the resin weight. wikipedia.org

In the rubber industry, the term vulcanization refers to the crosslinking process that enhances the properties of rubber. Organic peroxides, including this compound, are used as vulcanizing agents for a variety of rubbers. atamanchemicals.comsuzehg.com The peroxide-induced vulcanization creates carbon-carbon crosslinks between the polymer chains, which are more thermally stable than the sulfur crosslinks formed during traditional vulcanization. atamanchemicals.com

This process improves elasticity, strength, and resistance to solvents and chemicals. suzehg.com this compound (abbreviated as tBPAC in some literature) has been identified as a potential peroxide for the prevulcanization of natural rubber latex. londonmet.ac.uk It is also listed as a suitable organic peroxide for vulcanizing chloroprene-based rubber compositions, typically at temperatures between 140°C and 220°C. epo.org

This compound and similar peroxides are effective crosslinking agents for a range of thermoplastic polyolefins and synthetic rubbers. atamankimya.comalitapolymer.comspecialchem.com Crosslinking these materials improves their high-temperature performance, mechanical durability, and solvent resistance. This is particularly important for applications in demanding environments, such as automotive components and wire and cable insulation. atamanchemicals.comnouryon.com

The choice of peroxide depends on the processing temperature of the specific polymer. This compound is suitable for polymers that are processed at moderate to high temperatures.

Table 3: Polymers and Rubbers Crosslinked with tert-Butyl Peroxybenzoate Data is for tert-butyl peroxybenzoate, a peroxyester with applications and compatibility similar to this compound.

Polymer/Rubber TypeAbbreviationIndustry ApplicationReference
Ethylene Propylene Diene MonomerEPDMAutomotive, Hoses, Seals knowde.com
Ethylene Vinyl AcetateEVAFoams, Encapsulation knowde.com
Low-Density PolyethyleneLDPEWire & Cable, Films wikipedia.orgknowde.com
Natural RubberNRTires, General Goods alitapolymer.comknowde.com
Nitrile Butadiene RubberNBRSeals, Gaskets, Hoses knowde.com
Styrene Butadiene RubberSBRTires, Conveyor Belts knowde.com

In the formulation of high-performance coatings, adhesives, and composite materials, this compound serves as a critical curing agent. atamanchemicals.comtowardschemandmaterials.comdataintelo.com

Adhesives: It is used to initiate the curing reactions that create strong, durable, and long-lasting adhesive bonds. atamanchemicals.com

Coatings: In industrial and marine coatings, the crosslinking initiated by the peroxide results in a hard, chemically resistant surface with excellent durability. blitchem.comatamanchemicals.com

Composites: this compound is essential in the manufacturing of composite materials, such as fiberglass-reinforced plastics (FRP). towardschemandmaterials.comatamanchemicals.com It facilitates the curing of the resin matrix (e.g., unsaturated polyester), binding the reinforcement fibers together to create a material that is both strong and lightweight. atamanchemicals.comatamanchemicals.com These composites are widely used in the aerospace, automotive, marine, and construction industries. atamanchemicals.com

C-H Activation and Oxidative Coupling Reactions

This compound serves as a potent oxidant in C-H activation and oxidative coupling reactions, facilitating the conversion of inert C-H bonds into valuable functional groups. researchgate.net One prominent example is its use in Palladium(II)-catalyzed ortho-C–H acetoxylation. ntnu.no Specifically, triflate-protected phenethyl- and phenpropylamines undergo ortho-C–H acetoxylation with this compound as the stoichiometric oxidant. ntnu.noorganic-chemistry.org This reaction is tolerant of a wide array of functional groups and can be integrated with subsequent intramolecular amination to produce functionalized indoline (B122111) derivatives. ntnu.noorganic-chemistry.org

The generation of free radicals from this compound and related peroxy esters is also harnessed in cross-dehydrogenative coupling (CDC) reactions. researchgate.netatamanchemicals.com These reactions create a direct bond between two different C-H bonds under oxidative conditions. For instance, the closely related compound tert-butyl peroxybenzoate (TBPB) is used to promote the regioselective direct C-3 acylation of 2H-indazoles with aldehydes, which proceeds via a free-radical mechanism involving the addition of an acyl radical to the indazole ring. Such transformations are valued for their atom economy and for avoiding the need for pre-functionalization of the starting materials. The Kharasch-Sosnovsky reaction itself is considered a foundational example of catalytic radical-relay reactivity involving the activation of an allylic C-H bond.

Acyloxylation Reactions

Acyloxylation reactions introduce an acyloxy group into a molecule, and this compound is a key reagent for this purpose, particularly in the metal-mediated acetoxylation of activated C-H bonds. ntnu.no

The Kharasch-Sosnovsky oxidation is a classic and powerful method for the allylic oxidation of olefins to form allylic esters. researchgate.net The reaction typically employs a tert-butyl peroxy ester, such as this compound or tert-butyl peroxybenzoate (TBPB), as the oxidant in the presence of a catalytic amount of a copper salt, most commonly copper(I) bromide. ntnu.no The reaction functionalizes the allylic C-H bond, which is weakened due to the resonance stabilization of the resulting allylic radical.

The proposed mechanism involves the copper(I)-mediated activation of the peroxy ester to generate a tert-butoxyl radical. This radical then abstracts a hydrogen atom from the allylic position of the olefin, creating an allylic radical. This radical subsequently couples with a copper(II)-carboxylate species to yield the final allylic ester product.

The reaction works for a range of olefins. ntnu.no With terminal olefins like 1-octene, the reaction produces exclusively the allylic ester with a terminal double bond. ntnu.no The reaction can also be rendered enantioselective through the use of chiral ligands with the copper catalyst, which has been a significant area of research.

Table 1: Examples of Kharasch-Sosnovsky Oxidation

SubstratePeroxy EsterCatalystProductYieldReference
Cyclohexenetert-Butyl peroxybenzoateCuBr3-Benzoyloxycyclohexene71-80% researchgate.net
1-Octenetert-Butyl peroxybenzoateCuBr1-Octen-3-yl benzoateHigh
CyclohexeneThis compoundCu(I)/Cu(II)2-Cyclohexenyl acetateGood ntnu.no
Allylbenzenetert-Butyl peroxybenzoateCu(I) Phosphates1-Phenylallyl benzoateGood

This compound is effective for the direct α-acyloxylation of sulfides. ntnu.no In the presence of catalytic amounts of cuprous bromide, straight-chain aliphatic and cyclic sulfides react smoothly with tert-butyl peracetate at elevated temperatures (75–105°C). ntnu.no A key feature of this reaction is that it selectively forms the corresponding α-acyloxy derivative without oxidizing the sulfur atom. ntnu.no

Table 2: Acyloxylation of Various Sulfides with tert-Butyl Peracetate

Sulfide SubstrateProductReference
Diethyl sulfideα-Acyloxy diethyl sulfide ntnu.no
Di-n-propyl sulfideα-Acyloxy di-n-propyl sulfide ntnu.no
Di-n-butyl sulfideα-Acyloxy di-n-butyl sulfide ntnu.no
Tetrahydrothiopheneα-Acyloxy tetrahydrothiophene ntnu.no

Benzoylating Reagent for Amines

While the subject of this article is this compound, the closely related analogue, tert-butyl peroxybenzoate (TBPB), has been extensively documented as a highly effective benzoylating reagent for amines. This application highlights a key reactivity pattern for this class of peroxy esters. TBPB reacts with ammonia, as well as primary and secondary amines, to produce the corresponding primary, secondary, and tertiary amides in excellent yields.

This transformation is notable for proceeding under catalyst- and solvent-free conditions, offering a green and operationally simple alternative to traditional methods. A significant advantage of TBPB is its high chemoselectivity; it selectively benzoylates aliphatic amines even in the presence of more sensitive functional groups like aromatic amines and hydroxyls. The reaction of TBPB with an amine yields the N-benzoylated amide and tert-butyl hydroperoxide as a byproduct.

Table 3: Chemoselective Benzoylation of Amines using TBPB

Amine SubstrateReaction ConditionsProductSelectivityReference
BenzylamineNeat, Room Temp.N-Benzyl benzamideExcellent Yield
Aliphatic AminesCatalyst- and Solvent-FreeN-Alkyl benzamideHigh
AmmoniaCatalyst- and Solvent-FreeBenzamideExcellent Yield
Secondary Aliphatic AminesCatalyst- and Solvent-FreeN,N-Dialkyl benzamideExcellent Yield

Reactions with Ethers, Aldehydes, and Ketones

The reactivity of this compound extends to ethers, aldehydes, and ketones, typically leading to α-acyloxy derivatives. ntnu.no These reactions are often promoted by exposure to UV light in the presence of copper ions or by thermal conditions. ntnu.no For example, substrates such as ethyl ether, tetrahydrofuran, 1,4-dioxane, and benzaldehyde (B42025) react with tert-butyl peracetate to yield the corresponding acyloxylated products. ntnu.no This method allows for the reaction of low-boiling substrates and the isolation of heat-sensitive products. ntnu.no

In addition to direct acyloxylation, the radical-generating capability of peroxy esters is used to initiate other transformations of aldehydes and ketones. TBPB has been employed as an oxidant to promote the oxidative C-H/C-H cross-coupling of 2H-indazoles with various aldehydes, leading to C-3 acylated indazoles. In these processes, the peroxy ester initiates the formation of an acyl radical from the aldehyde, which then engages in the main coupling reaction.

Radical-Promoted Decarboxylation

This compound and its analogues are effective initiators for radical-promoted decarboxylation reactions. A notable application is the transition-metal-free phosphorylation of cinnamic acids with P(O)H compounds. This reaction proceeds under mild conditions via a radical-promoted decarboxylation of the cinnamic acid, providing a direct and efficient route to valuable (E)-alkenylphosphine oxides.

Related processes include radical decarbonylative reactions. For instance, TBPB can be used as an oxygen-radical precursor to initiate the decarbonylative azidation or cyanation of aldehydes. This process involves the abstraction of the aldehydic hydrogen, followed by the extrusion of carbon monoxide to generate an alkyl radical, which is then trapped by a nucleophile. These reactions demonstrate the utility of peroxy esters in generating carbon-centered radicals from carboxylic acids and aldehydes through the loss of CO₂ or CO.

Cyclization and Coupling Reactions (Transition-Metal-Free)

This compound (TBPA) is an organic peroxide capable of generating radicals upon thermal decomposition, positioning it as a potential initiator for various organic transformations. However, its application in transition-metal-free cyclization and coupling reactions is not as extensively documented as that of other peroxides. In a study on cascade radical cyclization reactions of N-allylbenzamides with cycloalkanes, this compound was examined as a radical initiator but was found to provide a lower yield compared to other peroxides like di-tert-butyl peroxide (DTBP) under the tested conditions. beilstein-journals.org

Due to the limited specific research on this compound in this context, this section will focus on the closely related and widely studied analogue, tert-butyl peroxybenzoate (TBPB) *. TBPB serves as an effective radical initiator for a variety of transition-metal-free cyclization and coupling reactions, which are valued for being more sustainable and cost-effective methods for constructing carbon-carbon bonds. acs.orgrsc.orgacs.org These reactions typically proceed via a free-radical mechanism initiated by the thermal cleavage of TBPB.

Cyclization Reactions Initiated by tert-Butyl Peroxybenzoate

tert-Butyl peroxybenzoate has proven effective in mediating cascade reactions that form complex cyclic structures in a single step without the need for metal catalysts.

A notable example is the synthesis of 3-cyanomethylated coumarins. This reaction involves the cyanomethylation and subsequent cyclization of aryl alkynoates using acetonitrile (B52724) as the cyanomethyl source. nih.gov The process is efficiently initiated by TBPB under transition-metal-free conditions, proceeding smoothly for substrates with various substituents on the benzene (B151609) ring to give the corresponding coumarin (B35378) derivatives in moderate to good yields. nih.gov Computational studies suggest that upon heating, TBPB decomposes into a tert-butoxy (B1229062) radical and a benzoyloxy radical. rsc.org The t-butoxy radical is primarily responsible for abstracting a hydrogen atom from acetonitrile to generate the key cyanomethyl radical, which then initiates the cyclization cascade. rsc.org

Another significant application is the formation of 3-alkylated quinolines from N-propargylamines. A method has been developed for the direct functionalization of N-propargyl aromatic amine derivatives with ethers via a domino radical addition/cyclization reaction mediated by TBPB. rsc.org This strategy offers a novel, one-step route to a variety of 3-alkylated quinolines under metal-free conditions. rsc.org

Cross-Dehydrogenative Coupling (CDC) Reactions Promoted by tert-Butyl Peroxybenzoate

Transition-metal-free cross-dehydrogenative coupling (CDC) is a powerful tool for forming C-C bonds by combining two different C-H bonds. TBPB has been successfully employed as an oxidant in several such reactions.

An efficient, cost-effective, and regioselective protocol for the direct C-3 acylation and benzoylation of 2-substituted-2H-indazoles has been developed using TBPB as the promoter. nih.gov This oxidative C(sp²)–H/C(sp²)–H cross-dehydrogenative coupling reacts various 2-substituted-2H-indazoles with a range of aldehydes, benzyl (B1604629) alcohols, or styrenes. nih.gov The reaction proceeds in chlorobenzene at 110 °C, furnishing a diverse array of substituted 3-(acyl/benzoyl)-2H-indazoles in yields of up to 87%. nih.gov The proposed mechanism involves the thermal decomposition of TBPB to generate a tert-butoxy radical, which then abstracts a hydrogen atom from the aldehyde to form an acyl radical. This acyl radical subsequently adds to the 2H-indazole to form the final product. researchgate.net

TBPB has also been utilized as an oxidant in the direct C2-alkylation of azoles with alcohols and ethers, although other peroxides like tert-butyl hydroperoxide (TBHP) sometimes provide better yields in specific CDC reactions. acs.org Similarly, in the metal-free cross-dehydrogenative coupling of quinones with toluene (B28343) derivatives, di-tert-butyl peroxide (DTBP) was found to be the optimal oxidant, with TBPB resulting in lower product yields. rsc.org

Data Tables

Table 1: Transition-Metal-Free Cyclization Reactions using tert-Butyl Peroxybenzoate (TBPB)

Reaction TypeSubstratesProduct TypeYieldReference
Cyanomethylation/CyclizationAryl alkynoates, Acetonitrile3-Cyanomethylated CoumarinsModerate to Good nih.gov
Radical Addition/CyclizationN-propargylamines, Ethers (e.g., THF)3-Alkylated QuinolinesModerate to Good rsc.org

Table 2: Transition-Metal-Free Coupling Reactions using tert-Butyl Peroxybenzoate (TBPB)

Reaction TypeSubstratesProduct TypeYieldReference
Cross-Dehydrogenative Coupling2-Substituted-2H-indazoles, Aldehydes/Alcohols/Styrenes3-(Acyl/Benzoyl)-2H-indazolesUp to 87% nih.gov
Cross-Dehydrogenative CouplingAzoles, Alcohols/EthersC2-Alkylated AzolesModerate acs.org

Conclusion

This academic review has provided a detailed examination of the chemical compound tert-butyl peroxyacetate, focusing on its synthesis, properties, and applications. The synthesis of this important perester can be achieved through several methods, with careful control of reaction conditions being paramount due to its inherent thermal sensitivity. Its physical and chemical properties, governed by the labile peroxide bond, make it a potent source of free radicals.

In the realm of polymer chemistry, this compound is a cornerstone initiator for the free radical polymerization of a wide range of monomers, leading to the production of commercially significant polymers like polyethylene (B3416737) and polystyrene. Its utility also extends to more specialized applications, including controlled polymerization techniques and the synthesis of polymers with tailored architectures.

Furthermore, in the field of organic synthesis, this compound serves as a valuable oxidizing agent, particularly in the burgeoning area of C-H functionalization. Its role in metal-catalyzed reactions enables the direct transformation of C-H bonds, paving the way for more efficient and sustainable synthetic strategies. The continued exploration of this compound and related peresters is likely to uncover new applications and further solidify their importance in both industrial and academic chemical research.

Computational Studies on Tert Butyl Peroxyacetate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of electrons in molecules, which in turn governs the molecule's structure, energy, and reactivity.

Density Functional Theory (DFT) has become a standard method in computational chemistry for its balance of accuracy and computational cost, making it suitable for studying organic peroxides. DFT calculations are used to determine the electronic structure by solving the Schrödinger equation based on the electron density rather than the complex many-electron wavefunction.

While specific DFT studies focused solely on tert-butyl peroxyacetate are not prevalent in the cited literature, the methodology has been extensively applied to analogous organic peroxides to investigate their decomposition pathways and thermal stability. For instance, DFT has been used to evaluate the activation free energy and enthalpy for each step of the pyrolysis process of compounds like tert-butyl peroxy-2-ethyl hexanoate. In such studies, functionals like B3LYP are commonly employed with basis sets such as def2-TZVP to model the potential energy surface, identify transition states, and calculate activation energies. These theoretical simulations of reaction kinetics often show good agreement with experimental data.

DFT is also instrumental in studying the decomposition mechanisms of related compounds like tert-butyl peroxybenzoate, where it helps in assigning anion fragments observed in mass spectrometry and calculating the thermodynamic thresholds for various bond cleavages. These calculations provide a foundational understanding of the initial steps of peroxide decomposition, which is critical for assessing thermal hazards. The principles and methods used in these studies are directly applicable to this compound to elucidate its electronic properties and decomposition mechanisms.

Table 1: Representative DFT Methods Used in Organic Peroxide Studies This table is illustrative of common methodologies applied to similar compounds.

Compound Studied DFT Functional Basis Set Properties Calculated
tert-butyl peroxy-2-ethyl hexanoate B3LYP def2-TZVP Activation free energy, activation free enthalpy
tert-butyl peroxybenzoate B3LYP 6-31+G(d) Thermodynamic thresholds, anion fragment energies
di-tert-butyl peroxide B3LYP 6-311g(d,p) Thermochemistry of intermediates and transition states

Semiempirical molecular orbital methods offer a computationally less demanding alternative to ab initio methods like DFT. tau.ac.il These techniques are based on the Hartree-Fock formalism but incorporate several approximations and empirical parameters derived from experimental data to simplify the calculations. mpg.debohrium.com The primary advantage of semiempirical methods is their speed, which allows for the study of very large molecules where more rigorous methods would be computationally prohibitive. youtube.com

Key approximations in semiempirical methods involve the neglect of certain electron-electron repulsion integrals. youtube.com Common methods are categorized by the level of this neglect:

CNDO (Complete Neglect of Differential Overlap): The simplest approach, where all integrals involving the overlap of different atomic orbitals are ignored.

INDO (Intermediate Neglect of Differential Overlap): A refinement of CNDO that retains one-center exchange integrals, which is important for describing electron spin states and spectroscopy. youtube.com

NDDO (Neglect of Diatomic Differential Overlap): A more advanced method that only neglects differential overlap between basis functions on different atoms. Models like MNDO, AM1, and PM3 are based on the NDDO approach and differ in their parameterization strategies.

For a molecule like this compound, semiempirical methods can be used as a first step to quickly estimate its geometric structure, heat of formation, and molecular orbital energies before undertaking more computationally expensive DFT or ab initio calculations.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a smaller gap generally implies higher reactivity.

In the context of this compound, the HOMO-LUMO analysis can predict the most likely sites for nucleophilic or electrophilic attack and provide insight into the electronic transitions that can lead to bond cleavage, particularly of the weak O-O bond. DFT calculations are commonly used to compute the energies and visualize the spatial distribution of these orbitals. For the related compound tert-butyl peroxybenzoate, dissociative electron attachment studies supported by DFT calculations have shown that low-energy electrons can lead to the cleavage of the O–O bond, producing anion fragments. This process is directly related to the characteristics of the molecule's LUMO. Understanding the HOMO and LUMO of this compound is therefore essential for predicting its initiation efficiency in polymerization reactions and its decomposition behavior.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed, atomistic view of dynamic processes such as thermal decomposition.

For organic peroxides, MD simulations, particularly using reactive force fields (ReaxFF), are valuable for investigating pyrolysis mechanisms under various conditions. A study on the pyrolysis of di-tert-butyl peroxide (DTBP), a structurally related compound, employed ReaxFF MD simulations to explore its decomposition in both gas and liquid phases. njtech.edu.cn The simulations revealed that the initial decomposition step in all cases is the homolysis of the O–O bond, generating tert-butoxy (B1229062) radicals. njtech.edu.cn The subsequent reaction pathways and final product distributions were found to be dependent on the system's density and phase. njtech.edu.cn In the gas phase, the primary products were acetone (B3395972) and ethane, whereas in the liquid phase, additional hydrogen-abstraction reactions led to the formation of tert-butanol (B103910) and other products. njtech.edu.cn

This simulation approach is directly transferable to the study of this compound. An MD simulation could track the trajectory of each atom during thermal decomposition, identifying key intermediates, reaction pathways, and the influence of temperature and pressure on the product distribution. This would provide invaluable data for enhancing process safety during its storage and use. njtech.edu.cn

Prediction Models for Thermal Stability Parameters

Predicting the thermal stability of organic peroxides is crucial for assessing their hazards and ensuring safe handling. Computational models, particularly Quantitative Structure-Property Relationship (QSPR) models, have been developed as an alternative to experimental measurements, which can be risky and costly. nih.govnih.gov

QSPR models are statistical tools that correlate the structural or physicochemical properties of molecules (encoded as "molecular descriptors") with a specific property of interest, such as thermal stability. nih.govnih.gov For organic peroxides, QSPR models have been successfully developed to predict key thermal stability parameters like the heat of decomposition and the onset temperature of decomposition. nih.govresearchgate.net

The development of a robust QSPR model involves several key steps:

Data Collection: A dataset of organic peroxides with reliable, experimentally determined thermal stability data is compiled. nih.govnih.gov

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors. researchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking a selection of the most relevant descriptors to the target property. hep.com.cnacs.org

Validation: The model's predictive power is rigorously tested through internal (e.g., leave-one-out cross-validation) and external validation (using a separate prediction set of molecules). nih.govhep.com.cn

Recent studies have developed validated QSPR models for predicting the thermal decomposition temperatures of a diverse set of organic peroxides. nih.govhep.com.cn These models often use descriptors linked to the peroxide bond, providing a mechanistic interpretation of the molecule's stability. researchgate.net For example, models have been constructed to predict the Self-Accelerating Decomposition Temperature (SADT), a critical parameter for transportation and storage safety, with high accuracy (R² values exceeding 0.95). nih.govacs.org Such models can be applied to this compound to estimate its thermal hazard parameters based solely on its molecular structure.

Table 2: Performance of a QSPR Model for Predicting SADT of Organic Peroxides Source: Adapted from research on developing predictive models for organic peroxides. nih.govacs.org

Model Type Statistical Method Coefficient of Determination (R²) Root Mean Square Error (°C) Mean Absolute Error (°C)
SADT Prediction Partial Least Squares (PLS) 0.95 5.1 4.0

Machine Learning Approaches (e.g., Support Vector Regression, Partial Least Squares Regression)

Computational studies have increasingly employed machine learning techniques to model and predict the thermal stability of organic peroxides, including this compound. These approaches are particularly valuable for estimating parameters like the Self-Accelerating Decomposition Temperature (SADT), a critical measure for the safe storage and handling of these reactive compounds. Methodologies such as Support Vector Regression (SVR) and Partial Least Squares (PLS) regression have been successfully applied to develop predictive models for the SADT of a range of organic peroxides. researchgate.net

In one such study, a model to estimate the SADT of various organic peroxides was developed using both PLS regression, a linear statistical method, and SVR, a nonlinear regression method. researchgate.net The models were built using descriptors derived from the structural information of the compounds. These descriptors were calculated after optimizing the molecular conformations through molecular mechanics (MM) and Density Functional Theory (DFT) calculations. researchgate.net A genetic algorithm was utilized for the selection of the most relevant variables to be included in the regression models. researchgate.net The dataset for this study included this compound, for which the experimental SADT is 65.0 °C. researchgate.net

The performance of these machine learning models is contingent on the quality and type of descriptors used, which can include geometrical parameters (like bond lengths and angles), quantum chemical descriptors (such as HOMO/LUMO energies and bond dissociation energies), and dipole moments. researchgate.net The predictive power of both PLS and SVR models demonstrates the utility of machine learning in assessing the thermal risk of organic peroxides, offering a more rapid and less resource-intensive alternative to experimental testing. researchgate.net

The table below summarizes the performance of different predictive models from the study, showcasing the impact of structural optimization and variable selection on the accuracy of SADT prediction for a set of organic peroxides that includes this compound.

Table 1: Performance metrics for PLS and SVR models in predicting the Self-Accelerating Decomposition Temperature (SADT) of organic peroxides. R² represents the coefficient of determination and RMSE is the Root Mean Square Error.

Elucidation of Reaction Pathways and Intermediates

While specific computational studies detailing the full reaction pathways of this compound are limited, the mechanism can be largely elucidated by analogy to computational investigations of structurally similar organic peroxides, such as di-tert-butyl peroxide (DTBP) and other tert-butyl peroxy esters. researchgate.netsemanticscholar.org The primary and most crucial step in the thermal decomposition of these compounds is the homolytic cleavage of the weak oxygen-oxygen (O-O) peroxide bond. researchgate.netsemanticscholar.org

Initial Step: O-O Bond Homolysis

Computational studies, primarily using Density Functional Theory (DFT), on analogous peroxides indicate that the decomposition is initiated by the unimolecular fission of the O-O bond. semanticscholar.org This step has a relatively low activation energy due to the inherent weakness of the peroxide linkage. For this compound, this initial cleavage results in the formation of a tert-butoxyl radical and an acetoxyl radical:

CH₃C(O)OOC(CH₃)₃ → CH₃C(O)O• + •OC(CH₃)₃

Subsequent Radical Reactions and Intermediates

Following the initial homolysis, the resulting radical intermediates undergo further reactions.

Decarboxylation of the Acetoxyl Radical: The acetoxyl radical (CH₃C(O)O•) is highly unstable and rapidly undergoes decarboxylation to yield a methyl radical (•CH₃) and carbon dioxide (CO₂). This is a common pathway for acyloxyl radicals.

CH₃C(O)O• → •CH₃ + CO₂

β-Scission of the tert-Butoxyl Radical: The tert-butoxyl radical (•OC(CH₃)₃) is also prone to decomposition, primarily through a β-scission reaction. researchgate.net This involves the cleavage of a carbon-carbon bond to produce acetone (a stable ketone) and a methyl radical (•CH₃). semanticscholar.org

•OC(CH₃)₃ → (CH₃)₂C=O + •CH₃

Radical Recombination and Product Formation

The methyl radicals generated from both the acetoxyl and tert-butoxyl radical decompositions are highly reactive and can combine with each other to form stable products, most notably ethane.

•CH₃ + •CH₃ → C₂H₆

The table below outlines the key reaction steps and the associated intermediates and products in the proposed thermal decomposition pathway of this compound, based on computational studies of analogous compounds.

Table 2: Proposed reaction pathways and key species in the thermal decomposition of this compound.

Analytical Techniques for Characterization and Reaction Monitoring

The characterization of tert-butyl peroxyacetate (TBPA), particularly concerning its thermal stability and reaction kinetics, relies on a suite of advanced analytical techniques. These methods are crucial for ensuring process safety during its synthesis and for understanding its decomposition behavior when used as a polymerization initiator. The primary techniques employed are categorized into calorimetric and spectroscopic methods.

Environmental Considerations of Tert Butyl Peroxyacetate

Environmental Fate and Degradation Pathways

The environmental fate of tert-butyl peroxyacetate is dictated by its susceptibility to chemical and biological degradation processes. As a peroxyester, it is inherently reactive and does not persist indefinitely in the environment. Its primary degradation pathways are hydrolysis and biodegradation.

Hydrolysis Mechanisms

Peroxyesters are known to be relatively unstable in aqueous environments, particularly under acidic or basic conditions, where water can catalyze the cleavage of the peroxyester molecule. This process, known as hydrolysis, breaks the compound down into an organic acid and a corresponding hydroperoxide.

Table 1: Hydrolysis Half-Life of Analogue Compound tert-Butyl Peroxybenzoate at 25°C

pHHalf-Life (Hours)
41900
7976
938

Data for analogue compound tert-butyl peroxybenzoate illustrates the pH-dependent nature of peroxyester hydrolysis nih.gov.

Biodegradation Potential

Biodegradation is another critical pathway for the removal of this compound from the environment. Studies on similar organic peroxides, such as tert-butyl peroxybenzoate, have shown that these substances are readily biodegradable nih.govarkema.com.

The biodegradation of this compound would involve the breakdown of the parent molecule and its subsequent hydrolysis and decomposition products, such as tert-butyl alcohol (TBA). Aerobic biodegradation of TBA is understood to proceed via hydroxylation, where the tertiary alcohol is converted into intermediates like 2-methylpropane-1,2-diol, which is then further oxidized to 2-hydroxyisobutyric acid researchgate.net. Several strains of propane-oxidizing bacteria have demonstrated the ability to degrade TBA, indicating that microorganisms capable of breaking down this class of compounds are present in the environment . The complete degradation process ultimately converts the organic molecules into carbon dioxide and water.

Ecotoxicological Assessment

The ecotoxicological profile of this compound is primarily concerned with its effects on aquatic ecosystems.

Aquatic Toxicity

Table 2: Ecotoxicological Data for Analogue Compound tert-Butyl Peroxybenzoate

OrganismTestEndpointValue (mg/L)
Green algae (Pseudokirchneriella subcapitata)72h EC50Growth Rate0.4
Water flea (Daphnia magna)48h EC50Immobilization11
Fish (Zebrafish)96h LC50Mortality1.6

Toxicity data for the analogue compound tert-butyl peroxybenzoate arkema.com. EC50 (Effective Concentration, 50%) is the concentration causing an effect in 50% of the test population. LC50 (Lethal Concentration, 50%) is the concentration causing death in 50% of the test population.

Bioconcentration Factors

Bioconcentration is the process by which a chemical substance accumulates in an organism to a concentration higher than that in the surrounding environment. The potential for a substance to bioconcentrate is measured by its Bioconcentration Factor (BCF) chemsafetypro.com.

A substance is generally not considered to be bioaccumulative if its BCF is less than 1,000 chemsafetypro.com. For the analogue compound tert-butyl peroxybenzoate, an estimated BCF of 1.6 has been calculated, suggesting the potential for bioconcentration in aquatic organisms is low nih.gov. This low BCF value is consistent with the compound's susceptibility to hydrolysis and biodegradation, which limit its persistence and uptake by organisms.

Table 3: Bioconcentration Potential Interpretation

BCF ValueRegulatory Interpretation (U.S. EPA)
< 1,000Not Bioaccumulative
1,000 - 5,000Bioaccumulative
> 5,000Very Bioaccumulative

General thresholds for interpreting BCF values chemsafetypro.comwikipedia.org.

Impact on Material Durability and Recyclability

This compound is primarily used as a radical initiator for the polymerization of monomers like ethylene (B1197577) and acrylates nouryon.com. In this role, it is consumed during the reaction to form the polymer. However, incomplete reaction or subsequent thermal stress can lead to the presence of the initiator or its decomposition products within the final polymer matrix. The main decomposition products of this compound include tert-butanol (B103910), acetic acid, methane, and acetone (B3395972) wikipedia.org.

Future Research Directions

Development of Advanced Synthesis Routes

The pursuit of more efficient and sustainable methods for synthesizing tert-butyl peroxyacetate and related peresters is a primary focus of ongoing research. Traditional synthesis routes are being re-evaluated in favor of novel approaches that offer improved yields, milder reaction conditions, and reduced environmental impact.

Key research areas include:

Metal-Free Catalysis: A significant advancement is the development of metal-free synthesis routes. For instance, new methods utilize catalysts like Bu4NI for the direct synthesis of tert-butyl peresters from aldehydes and tert-butyl hydroperoxide (TBHP). rsc.org This approach avoids the use of heavy metals, which can be toxic and difficult to remove from the final product.

Copper-Catalyzed Reactions: Research into copper-catalyzed oxidative coupling reactions has shown promise for the synthesis of tert-butyl peresters from substrates like benzyl (B1604629) cyanides and TBHP. researchgate.netrsc.org These methods can be performed under solvent-free conditions and at room temperature, offering a greener and more efficient alternative. rsc.org

Solvent-Free Synthesis: The development of solvent-free reaction conditions is a key goal in green chemistry. rsc.org For tert-butyl peresters, solvent-free synthesis via copper-catalyzed oxidative-coupling has been achieved, minimizing waste and simplifying the purification process. researchgate.netrsc.org

Novel Starting Materials: Researchers are exploring the use of readily available alcohols as starting materials for the synthesis of tert-butyl peresters, catalyzed by agents like Bu4NI in aqueous systems. researchgate.net This expands the range of potential feedstocks and can lead to more cost-effective production methods.

These advanced synthesis routes aim to make the production of this compound more economical, safer, and environmentally friendly, aligning with the broader goals of sustainable chemistry.

Exploration of Novel Radical Polymerization Applications

This compound is a well-established radical initiator, but future research is aimed at expanding its applications and optimizing its performance in various polymerization processes. The demand for high-performance polymers in diverse industries drives the need for innovative initiation systems.

Future applications and research focuses include:

High-Performance Polymers: this compound is a crucial initiator for the production of low-density polyethylene (B3416737) (LDPE), polystyrene, and polyacrylates. atamankimya.comatamanchemicals.com Ongoing research seeks to fine-tune its use, often in combination with other peroxides, to control polymer properties like molecular weight and thermal stability for specialized applications. atamankimya.cometwinternational.com

Composite Materials: There is growing interest in its use for the high-temperature curing of unsaturated polyester (B1180765) resins. etwinternational.comarkema.com These resins are essential components of composite materials used in the automotive, construction, and renewable energy (e.g., wind turbine blades) sectors. Future work will likely focus on developing formulations that enhance the mechanical properties and durability of these composites.

Continuous Initiator Dosing (CiD): Innovations in polymerization technology, such as Continuous Initiator Dosing (CiD), allow for better control over the production of polymers like PVC. nouryon.com Research into how this compound can be integrated into such advanced systems could lead to significant improvements in operational efficiency, product quality, and safety. nouryon.com

Specialty Monomers: The compound facilitates polymerization for a range of monomers, including vinyl acetate (B1210297) and methacrylates, leading to faster processing and improved polymer characteristics. etwinternational.com Exploration of its effectiveness with new and emerging specialty monomers could open up novel material applications.

The versatility of this compound as a radical initiator ensures its continued relevance, with future research paving the way for its use in next-generation materials and advanced manufacturing processes.

Enhanced Computational Modeling for Reaction Prediction

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of reactive chemicals like this compound. By modeling reaction mechanisms and thermal stability, researchers can accelerate the development of safer and more efficient processes.

Key areas of computational research include:

Predicting Thermal Stability: A critical area of research is the prediction of the Self-Accelerating Decomposition Temperature (SADT). nih.gov The SADT is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition, and accurate prediction is vital for safe storage and transport. nih.govacs.org

Quantitative Structure-Property Relationship (QSPR) Models: Researchers are developing QSPR models to predict the thermal stability of organic peroxides based on their molecular structure. nih.gov These models use various molecular descriptors to estimate parameters like decomposition heat and onset temperature. nih.gov

Advanced Computational Methods: Techniques such as Density Functional Theory (DFT) calculations are being used to obtain descriptors for these predictive models. nih.govacs.org By combining methods like DFT with Partial Least-Squares (PLS) regression and other algorithms, models with high accuracy for predicting SADT have been constructed. nih.govacs.org For example, a PLS model demonstrated high accuracy with a root mean square error of 5.1 °C and a mean absolute error of 4.0 °C. nih.gov

Mechanistic Studies: Computational models are also used to investigate the decomposition pathways of organic peroxides. acs.org Understanding the formation of radical intermediates is crucial for controlling polymerization reactions and preventing runaway scenarios.

These computational approaches provide valuable insights that complement experimental work, enabling a more profound understanding of peroxide chemistry and facilitating the design of safer chemical processes from an early stage.

Innovations in Thermal Hazard Mitigation and Process Safety

Given the inherent thermal instability of organic peroxides, process safety and thermal hazard mitigation are paramount areas of research. nih.gov Innovations in this field are crucial for preventing accidents during the production, storage, and handling of this compound. nih.govnoaa.gov

Future research in this domain will focus on:

Advanced Thermal Analysis: The use of techniques like Differential Scanning Calorimetry (DSC) and adiabatic calorimetry to study the thermal decomposition behavior of peroxides is ongoing. nih.govsemanticscholar.org These studies help determine critical safety parameters such as the activation energy (Ea) and heat of decomposition. nih.govsemanticscholar.org

Determining Safety Parameters: Research focuses on accurately determining the SADT for various formulations and packaging sizes. nih.govsemanticscholar.org This data is used to establish a Control Temperature , the maximum temperature for safe transportation, and an Emergency Temperature , which dictates when immediate intervention is required. nih.gov

Influence of Contaminants: Investigating the effect of contaminants, such as acids and alkalis, on the thermal stability of peroxides is a critical safety concern. nih.govsemanticscholar.org Studies have shown that such contaminants can lower the decomposition temperature and increase the thermal hazard. nih.govsemanticscholar.org

Safer Formulations: A key strategy for mitigating hazards is the development of safer formulations. This includes the practice of phlegmatization, where the peroxide is mixed with an inert solid or diluted with a solvent to reduce its sensitivity to heat, shock, and friction. nih.govnouryon.com

Safety Training and Protocols: Continuous improvement in safety protocols, informed by ongoing research, is essential. This includes developing comprehensive training programs and providing expert support for the safe design of storage facilities and dosing systems. youtube.com

The data below illustrates key thermal stability parameters for a related organic peroxide, tert-butyl peroxy-3,5,5-trimethylhexanoate (TBPTMH), and how they are affected by contaminants.

SubstanceActivation Energy (Ea) (kJ/mol)Control Temperature (°C)Alarm Temperature (°C)
Pure TBPTMH132.4945.2550.25
TBPTMH with H₂SO₄116.3639.9544.95
TBPTMH with NaOH118.2439.7344.73

This data is for tert-butyl peroxy-3,5,5-trimethylhexanoate (TBPTMH) and is used here as an illustrative example of thermal hazard analysis for organic peroxides. nih.govsemanticscholar.orgresearchgate.net

Green Chemistry Approaches in Peroxide Synthesis and Use

The principles of green chemistry are increasingly influencing research into organic peroxides, aiming to reduce the environmental footprint associated with their synthesis and application.

Future research in green chemistry for this compound will likely include:

Biocatalysis: The use of enzymes as catalysts in chemical synthesis offers high selectivity under mild conditions. bohrium.com Research into "peroxyzymes" and other enzymes like lipases and proteases for peroxide-driven reactions is a promising field. tudelft.nlrsc.orgacsgcipr.org These biocatalytic methods can replace traditional chemical steps, reducing energy consumption and waste. tudelft.nl

Green Oxidants and Solvents: Hydrogen peroxide (H₂O₂) is considered an ideal "green" oxidant because its only byproduct is water. rsc.org Future synthesis routes will likely focus on maximizing the use of H₂O₂ and replacing hazardous organic solvents with water or employing solvent-free conditions. scispace.com

Atom Economy: Developing synthesis routes with high atom economy is a core principle of green chemistry. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste.

Renewable Feedstocks: While currently derived from petrochemical sources, future research may explore pathways to synthesize precursors for this compound from renewable feedstocks, further enhancing the sustainability of its life cycle.

By integrating these green chemistry approaches, the chemical industry can move towards more sustainable and environmentally responsible methods for producing and utilizing essential compounds like this compound.

Q & A

Q. What safety protocols are critical when handling tert-butyl peroxyacetate in laboratory settings?

  • Methodological Answer: TBPA requires strict adherence to OSHA and NIOSH guidelines. Use non-sparking tools (P242) and static discharge precautions (P243) . Avoid incompatible materials, including oxidizing agents (e.g., peroxides, chlorates), strong acids/bases, and powdered metals, as they may trigger violent decomposition . Respiratory protection (e.g., OV/AG/P99 filters) is mandatory for high-concentration exposure . Store in inert diluents (e.g., mineral spirits) at controlled temperatures (≤25°C) to minimize auto-accelerated decomposition .

Q. How does TBPA’s thermal stability influence experimental design?

  • Methodological Answer: TBPA’s decomposition temperature (159°C) and half-life (10 hours at 101°C in benzene) dictate reaction conditions . For kinetic studies, use differential scanning calorimetry (DSC) to monitor exothermic activity. Avoid prolonged heating above 80°C without stabilizers. Dilute solutions (<50 wt.% in mineral spirits) reduce decomposition risks during storage .

Q. What are the key environmental hazards of TBPA, and how can they be mitigated?

  • Methodological Answer: TBPA is insoluble in water and poses risks to aquatic ecosystems. Use secondary containment (e.g., spill trays) and avoid drainage systems . For waste treatment, employ catalytic decomposition with metal salts (e.g., Fe²⁺) under controlled pH to neutralize peroxides .

Advanced Research Questions

Q. How can conflicting data on TBPA’s compatibility with solvents be resolved?

  • Methodological Answer: Contradictions arise from solvent purity and stabilizer presence. Design compatibility tests using:
  • Gas chromatography (GC) to detect volatile byproducts.
  • FT-IR spectroscopy to monitor peroxide bond integrity.
    Prioritize solvents like benzene or mineral spirits over polar solvents (e.g., ethanol), which may accelerate decomposition .

Q. What mechanistic insights explain TBPA’s role in radical polymerization?

  • Methodological Answer: TBPA decomposes homolytically to generate acetyloxy and tert-butoxy radicals, initiating chain propagation. Use electron paramagnetic resonance (EPR) to track radical intermediates. Adjust initiator concentration (0.1–2 wt.%) and temperature (60–100°C) to optimize monomer conversion rates .

Q. How can TBPA’s reactivity be modulated for selective oxidation reactions?

  • Methodological Answer: TBPA’s electrophilic oxygen enables epoxidation of alkenes. Employ transition metal catalysts (e.g., Mo or W complexes) to enhance regioselectivity. For asymmetric oxidations, use chiral ligands (e.g., Sharpless-type) in aprotic solvents .

Q. What analytical methods validate TBPA purity and decomposition in complex matrices?

  • Methodological Answer:
  • HPLC-UV with C18 columns (mobile phase: acetonitrile/water) quantifies TBPA and degradation products (e.g., acetic acid, tert-butanol).
  • Karl Fischer titration measures residual water, which destabilizes TBPA .
    Cross-reference with COA data (CAS 107-71-1) and batch-specific testing .

Q. How do regulatory classifications (e.g., IATA, IMDG) impact TBPA transportation for collaborative research?

  • Methodological Answer: TBPA solutions >52% in diluent type B are classified as IATA Class 5.2 (Organic Peroxide, Type F). Shipments require UN 3103 packaging, temperature control (+30°C max), and "Controlled Temperature" labels . Validate compliance with SDS Section 14 .

Contradiction Analysis

Q. How to address discrepancies in TBPA’s carcinogenicity classification across databases?

  • Methodological Answer: While IARC, ACGIH, and OSHA do not classify TBPA as carcinogenic , some regional SDSs cite mutagenicity (H341). Resolve conflicts by:
  • Reviewing primary toxicology studies (e.g., Ames test data).
  • Testing TBPA derivatives (e.g., tert-butyl hydroperoxide) for comparative genotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.